(2,3-Dichlorophenoxy)acetyl chloride
Overview
Description
(2,3-Dichlorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . It is primarily used in research and industrial applications, particularly in the synthesis of various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3-Dichlorophenoxy)acetyl chloride can be synthesized by reacting 2,3-dichlorophenoxyacetic acid with thionyl chloride or phosphorus pentachloride. The reaction typically involves heating the acid with the chlorinating agent under reflux conditions . For example, heating 2,3-dichlorophenoxyacetic acid with phosphorus pentachloride for 45 minutes can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichlorophenoxyacetic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacting with amines under mild conditions to form amides.
Alcohols: Reacting with alcohols to form esters, typically in the presence of a base like pyridine.
Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2,3-Dichlorophenoxyacetic Acid: Formed from hydrolysis.
Scientific Research Applications
(2,3-Dichlorophenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenoxy)acetyl chloride
- (3,4-Dichlorophenoxy)acetyl chloride
- (2,3-Dichlorophenoxy)acetic acid
Uniqueness
(2,3-Dichlorophenoxy)acetyl chloride is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and the types of products it forms. Compared to other dichlorophenoxyacetyl chlorides, the 2,3-substitution pattern provides distinct steric and electronic properties that can affect its behavior in chemical reactions .
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)acetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-2-1-3-6(8(5)11)13-4-7(10)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWNIKAAWMVQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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